molecular formula C5H6O3 B2682854 5-hydroxypent-2-ynoic Acid CAS No. 54620-70-1

5-hydroxypent-2-ynoic Acid

Cat. No.: B2682854
CAS No.: 54620-70-1
M. Wt: 114.1
InChI Key: QEZWEEYWBFNZNO-UHFFFAOYSA-N
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Description

5-Hydroxypent-2-ynoic acid is a unique organic compound with the molecular formula C5H6O3. It is characterized by the presence of both a hydroxyl group and a triple bond within its structure. This compound has garnered significant attention due to its diverse applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypent-2-ynoic acid typically involves the hydroxylation of pent-2-yne. One common method includes the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the hydroxylated product .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydroxylation of pent-2-yne using metal catalysts. This method is advantageous due to its scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypent-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxopent-2-ynoic acid.

    Reduction: The triple bond can be reduced to form 5-hydroxypentanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the triple bond.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 5-Oxopent-2-ynoic acid.

    Reduction: 5-Hydroxypentanoic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Hydroxypent-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-hydroxypent-2-ynoic acid involves its interaction with specific molecular targets. The hydroxyl group and the triple bond play crucial roles in its reactivity. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key metabolic pathways in cells .

Comparison with Similar Compounds

  • 4-Hydroxy-4-methylpent-2-enoic acid
  • 5-Hydroxypent-2-enoic acid
  • 5-Hydroxyhex-2-ynoic acid

Comparison: 5-Hydroxypent-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond, which imparts distinct chemical properties. Compared to 4-hydroxy-4-methylpent-2-enoic acid, which has a double bond and a methyl group, this compound exhibits different reactivity and stability. Similarly, 5-hydroxypent-2-enoic acid, with a double bond instead of a triple bond, shows different chemical behavior. The presence of the triple bond in this compound makes it more reactive in certain chemical reactions .

Properties

IUPAC Name

5-hydroxypent-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h6H,2,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWEEYWBFNZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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